N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenylacetamide
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-PHENYLACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-PHENYLACETAMIDE typically involves multi-step organic reactions. The starting materials might include 3,4-dimethylaniline, thiophene derivatives, and phenylacetic acid. Common synthetic routes could involve:
Amidation Reactions: Formation of the amide bond between the amine and carboxylic acid derivatives.
Oxidation Reactions: Introduction of the sulfone group into the thiophene ring.
Substitution Reactions: Functionalization of the aromatic rings.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production. This could include the use of continuous flow reactors, catalytic processes, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: Further oxidation of the thiophene ring.
Reduction: Reduction of the sulfone group to sulfide.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-PHENYLACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DIMETHYLPHENYL)-2-PHENYLACETAMIDE: Lacks the thiophene ring and sulfone group.
N-(3,4-DIMETHYLPHENYL)-N-(2,3-DIHYDRO-3-THIOPHENYL)-2-PHENYLACETAMIDE: Lacks the sulfone group.
N-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-ACETAMIDE: Lacks the phenyl group on the acetamide.
Uniqueness
The uniqueness of N-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-PHENYLACETAMIDE lies in its combination of aromatic and heterocyclic structures, along with the presence of a sulfone group. This structural complexity can impart unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H21NO3S |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-phenylacetamide |
InChI |
InChI=1S/C20H21NO3S/c1-15-8-9-18(12-16(15)2)21(19-10-11-25(23,24)14-19)20(22)13-17-6-4-3-5-7-17/h3-12,19H,13-14H2,1-2H3 |
InChI Key |
JUCDKLLIAKILLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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